molecular formula C11H21ClN2O2S B2419537 2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride CAS No. 2138058-76-9

2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride

Cat. No. B2419537
CAS RN: 2138058-76-9
M. Wt: 280.81
InChI Key: UAPBWKIQFXLOGL-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones were designed and synthesized through isocyanide insertion reaction .


Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octane derivatives can be viewed using computational tools .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives can be determined using various analytical techniques .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological properties. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Drug Discovery

2-Azabicyclo[3.2.1]octanes: , nitrogen-containing heterocycles, hold significant potential in drug discovery. Their unique structure makes them valuable synthetic intermediates. Researchers have utilized this core scaffold in total synthesis efforts. However, due to its challenging nature, acquiring 2-azabicyclo[3.2.1]octanes remains an exciting endeavor .

Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: (a related compound) serves as an important raw material and intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuffs .

Other Potential Applications

Beyond the mentioned fields, further exploration is warranted to uncover additional applications. Researchers may investigate its potential in medicinal chemistry, catalysis, and materials science.

Safety and Hazards

While great success has been achieved for synthetic nematicides in eliminating the damage of nematodes, a large part of synthetic nematicides such as halogenated hydrocarbons (methyl bromide), carbamates (aldicarb), organophosphates (fenamiphos) are restrictedly used or weeded out recently because of their toxicity to the environment or mammals .

properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S.ClH/c14-16(15)6-2-1-5-13(16)11-7-9-3-4-10(8-11)12-9;/h9-12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBWKIQFXLOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2CC3CCC(C2)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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